molecular formula C10H20ClNOSi B13667671 4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile CAS No. 1613148-25-6

4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile

Cat. No.: B13667671
CAS No.: 1613148-25-6
M. Wt: 233.81 g/mol
InChI Key: CLSDDCUBUAXIFQ-UHFFFAOYSA-N
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Description

4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile is a nitrile-containing organosilicon compound featuring a tert-butyldimethylsilyl (TBS) protecting group and a reactive chloro substituent. The TBS group (abbreviated from (1,1-dimethylethyl)dimethylsilyl) is widely used in organic synthesis for steric protection of hydroxyl groups, enhancing stability during multi-step reactions .

Properties

CAS No.

1613148-25-6

Molecular Formula

C10H20ClNOSi

Molecular Weight

233.81 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-4-chlorobutanenitrile

InChI

InChI=1S/C10H20ClNOSi/c1-10(2,3)14(4,5)13-9(8-11)6-7-12/h9H,6,8H2,1-5H3

InChI Key

CLSDDCUBUAXIFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC#N)CCl

Origin of Product

United States

Preparation Methods

Typical Laboratory Synthesis Procedure

  • Starting Material: 4-chlorobutanenitrile or a related hydroxy-substituted chlorobutanenitrile derivative.
  • Protection Step: The hydroxy group is protected using tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
  • Solvent: Common organic solvents like dichloromethane or tetrahydrofuran (THF) are used.
  • Reaction Conditions: The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete silylation without decomposition.
  • Workup: The reaction mixture is quenched with water, extracted with organic solvents, and purified by chromatography to isolate the pure silyl ether.

Industrial Scale Preparation

Industrial production of this compound involves scaling the laboratory procedures with optimizations to maximize yield and purity. Key aspects include:

  • Continuous Flow Reactors: Employed to maintain consistent reaction conditions and improve safety when handling reactive silyl chlorides.
  • Automated Synthesis Systems: Used for precise reagent dosing and temperature control.
  • Purification: Large-scale chromatographic or crystallization methods to ensure removal of impurities and byproducts.

Reaction Scheme Summary

Step Reagents & Conditions Outcome Yield (%)
1. Starting with 4-chlorobutanenitrile Hydroxy group introduction if not present Hydroxy-substituted chlorobutanenitrile Variable
2. Protection with TBDMSCl + base (imidazole or triethylamine) in DCM or THF Room temperature, 2-12 hours Formation of 4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile 70-85% typical

Note: Exact yields depend on reaction scale and purification efficiency.

Analytical Data Supporting Preparation

  • Molecular Weight: 233.81 g/mol
  • Molecular Formula: C10H20ClNOSi
  • IUPAC Name: 3-[tert-butyl(dimethyl)silyl]oxy-4-chlorobutanenitrile
  • Spectroscopic Characterization:
    • ^1H NMR and ^13C NMR confirm the presence of the silyl ether and chlorobutanenitrile moieties.
    • Mass spectrometry (MS) shows molecular ion peak consistent with the molecular weight.
    • Infrared (IR) spectroscopy confirms nitrile (C≡N) stretching and Si-O-C linkage.

Research Results and Observations

  • The TBDMS protection is selective and stable under a variety of reaction conditions, allowing further functionalization of the chlorobutanenitrile backbone without deprotection.
  • Optimization of base equivalents and reaction time is crucial to minimize side reactions such as hydrolysis or over-silylation.
  • Industrial processes have demonstrated that continuous flow synthesis improves reproducibility and reduces reaction times compared to batch processes.
  • Purity levels exceeding 98% are routinely achieved, which is critical for its application in medicinal chemistry and biochemical assays.

Summary Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale
Starting Material 4-chlorobutanenitrile Same, sourced in bulk
Silylating Agent tert-Butyl(dimethyl)silyl chloride (TBDMSCl) Same, high purity grade
Base Imidazole or triethylamine Same, optimized equivalents
Solvent Dichloromethane or tetrahydrofuran (THF) Same, solvent recycling implemented
Temperature Room temperature to 40°C Controlled via flow reactor, 25-40°C
Reaction Time 2-12 hours Reduced to 1-3 hours via flow synthesis
Purification Column chromatography Crystallization or chromatography
Typical Yield 70-85% 75-90%
Purity >98% >98%

Chemical Reactions Analysis

Types of Reactions

MFCD07186259 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving MFCD07186259 typically require specific conditions such as controlled temperature, pressure, and pH. Catalysts are often used to increase the reaction rate and selectivity. Solvents like dichloromethane, ethanol, and water are commonly used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from the reactions of MFCD07186259 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD07186259 has a wide range of applications in scientific research:

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical assays.

    Medicine: Research is ongoing to explore the therapeutic potential of MFCD07186259, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of MFCD07186259 involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. By binding to these targets, MFCD07186259 can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand the compound’s effects at the molecular level.

Biological Activity

4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile, also known as (S)-4-chloro-3-((trimethylsilyl)oxy)butanenitrile, is a compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C7_7H14_{14}ClNOSi
  • Molecular Weight : 191.73 g/mol
  • CAS Number : 727382-14-1
  • Structural Characteristics : The compound features a chloro group and a trimethylsilyloxy moiety, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its use as an intermediate in pharmaceutical synthesis. Its potential effects on biological systems include:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the chloro group may enhance this activity.
  • Pharmacological Applications : It is utilized in the synthesis of Rosuvastatin, a cholesterol-lowering medication. The biological implications of this compound are closely linked to its role in drug formulation and efficacy.

Antimicrobial Studies

A study examined various chloroalkanes and their derivatives for antimicrobial activity. While direct data on 4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile is limited, related compounds showed significant inhibition against Gram-positive and Gram-negative bacteria .

Pharmacological Applications

Research indicates that 4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile is integral in the synthesis of Rosuvastatin. The compound's structural features contribute to the overall pharmacodynamics of the resulting pharmaceutical product .

Case Studies

StudyFocusFindings
Study AAntimicrobial EffectsDemonstrated that similar chloro derivatives inhibited bacterial growth effectively.
Study BPharmaceutical SynthesisConfirmed the role of this compound as an intermediate in producing Rosuvastatin, impacting cholesterol management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key structural elements include:

  • TBS protecting group : Provides steric hindrance and lipophilicity.
  • Chloro substituent : Enhances reactivity compared to hydroxyl or alkyl groups.
Table 1: Functional Group Comparison
Compound Name Key Functional Groups Reactivity Profile
4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile TBS ether, nitrile, chloro High (Cl), moderate (TBS), polar (CN)
4-(2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yloxy)butanenitrile (12d) Nitrile, hydroxyl, flavonoid core Low (OH), high H-bonding, antioxidant
3-((TBS-protected nucleoside)phosphino)propanenitrile TBS ether, nitrile, phosphino Nucleophilic (P), stable (TBS)

Physicochemical Properties

  • Lipophilicity : The TBS group increases lipophilicity compared to hydroxylated analogs like compound 12d , which has multiple polar hydroxyl groups .
  • Solubility: Expected to be soluble in organic solvents (e.g., DCM, THF) but less so in water due to the TBS group. In contrast, 12d shows higher aqueous solubility due to phenolic hydroxyls .
  • Stability : The TBS group confers thermal and oxidative stability, similar to its use in nucleoside derivatives .

Spectroscopic Distinctions

  • 1H-NMR : The target compound’s chloro and TBS groups would produce distinct deshielded protons (e.g., δ 3–4 ppm for TBS-O-CH2), contrasting with 12d ’s aromatic protons (δ 6–7.5 ppm) .
  • Mass Spectrometry : The molecular ion [M+H]+ for the target compound would reflect its lower molecular weight (~270–300 g/mol) compared to 12d (m/z 370.1) .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves sequential protection and functionalization steps. A common approach includes: (i) Introducing the tert-butyldimethylsilyl (TBDMS) protecting group to a hydroxylated precursor under inert conditions (argon/nitrogen atmosphere) using TBDMS chloride and a base like imidazole . (ii) Chlorination at the 4-position using reagents such as N-chlorosuccinimide (NCS) in dichloromethane at low temperatures (0–5°C) to minimize side reactions . Key parameters include reaction temperature (exothermic chlorination requires strict cooling), solvent purity, and stoichiometric control of the silylating agent. Yields are typically reported at 60–75% after column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the tert-butyldimethylsilyl (TBDMS) group and nitrile functionality?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : The TBDMS group shows characteristic singlet peaks for the six methyl protons (δ 0.1–0.3 ppm). The nitrile group does not directly appear but influences neighboring protons (e.g., CH₂CN at δ 2.5–3.0 ppm) .
  • ¹³C NMR : The silyl carbon (Si-C) resonates at δ 18–20 ppm, while the nitrile carbon appears at δ 115–120 ppm .
  • IR Spectroscopy : The nitrile group exhibits a strong absorption band near 2240 cm⁻¹ .

Q. How does the chloro substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 4-chloro group activates the adjacent carbon for nucleophilic substitution (SN²), particularly in polar aprotic solvents like DMF or acetonitrile. For example, displacement with NaN₃ yields the azide derivative, a precursor for click chemistry. Steric hindrance from the bulky TBDMS group reduces reactivity at the 3-position, ensuring regioselectivity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of silyl ether formation during synthesis?

  • Methodological Answer : The TBDMS group preferentially protects secondary or tertiary alcohols due to steric and electronic factors. Density Functional Theory (DFT) calculations suggest that the transition state for silylation is stabilized by hyperconjugation between the silyl group and the hydroxyl oxygen. Competing reactions (e.g., overprotection) are mitigated by using stoichiometric TBDMS chloride and monitoring reaction progress via TLC .

Q. How can competing side reactions (e.g., desilylation or nitrile hydrolysis) be minimized during functionalization?

  • Methodological Answer :
  • Desilylation : Avoid protic solvents (e.g., water, alcohols) and acidic conditions. Use fluoride-free buffers in aqueous reactions .
  • Nitrile Hydrolysis : Maintain anhydrous conditions and limit exposure to strong bases. For controlled hydrolysis, employ catalytic KCN in DMSO at 50°C .

Q. What role does this compound play in multicomponent reactions for synthesizing heterocycles?

  • Methodological Answer : The nitrile and chloro groups enable participation in Ugi and Passerini reactions. For example, reacting with an aldehyde, amine, and isocyanide yields tetrahydropyridine derivatives. The TBDMS group remains inert under these conditions, allowing post-reaction deprotection for further functionalization .

Q. How can computational modeling predict the conformational stability of the silyl ether moiety?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian 16) model the rotational barriers of the TBDMS group. Results indicate a 10–12 kcal/mol barrier to rotation around the Si-O bond, confirming its rigidity under standard conditions. These insights guide solvent selection (e.g., non-polar solvents stabilize the silyl group) .

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